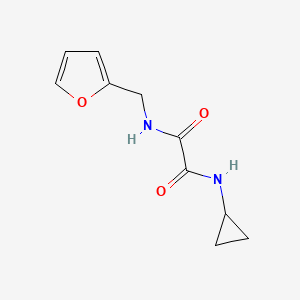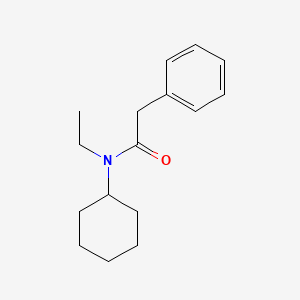![molecular formula C21H32N2O B5917694 N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea CAS No. 300544-08-5](/img/structure/B5917694.png)
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea
説明
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea, also known as DCU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCU is a cyclic urea derivative that has been synthesized using different methods.
科学的研究の応用
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
作用機序
The mechanism of action of N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea varies depending on the application. In anticancer research, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. In Alzheimer's disease research, this compound inhibits acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and memory. In materials science, this compound has been used to synthesize materials with unique properties, such as high mechanical strength and thermal stability. In catalysis, this compound has been used to synthesize metal complexes with potential applications in catalytic reactions.
実験室実験の利点と制限
One advantage of using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, materials science, and catalysis. Another advantage is its ability to form stable complexes with metals, which can be used in catalytic reactions. However, a limitation of using this compound in lab experiments is its high cost and low availability, which can limit its widespread use.
将来の方向性
There are several future directions for N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea research. In medicinal chemistry, future research could focus on developing this compound derivatives with improved anticancer activity and reduced toxicity. In materials science, future research could focus on using this compound to synthesize materials with specific properties for various applications. In catalysis, future research could focus on developing new metal complexes using this compound as a ligand for various catalytic reactions. Overall, this compound has the potential to be a valuable building block for various applications, and further research could lead to new discoveries and applications.
合成法
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea can be synthesized using different methods, including the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and urea, or the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and phosgene. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and isocyanate. The synthesis of this compound requires careful optimization of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
1,3-bis(2-tricyclo[5.2.1.02,6]decanyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-9-1-3-17(20)13-5-7-15(20)11-13)23-21-10-2-4-18(21)14-6-8-16(21)12-14/h13-18H,1-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJVESFZXJORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)NC(=O)NC45CCCC4C6CCC5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225510 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300544-08-5 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300544-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)

![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)